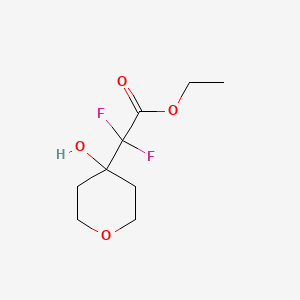

Ethyl 2,2-difluoro-2-(4-hydroxyoxan-4-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2,2-difluoro-2-(4-hydroxyoxan-4-yl)acetate is a chemical compound with the CAS Number: 1250484-50-4 . It has a molecular weight of 224.2 . The IUPAC name for this compound is ethyl difluoro (4-hydroxytetrahydro-2H-pyran-4-yl)acetate . The InChI code for this compound is 1S/C9H14F2O4/c1-2-15-7 (12)9 (10,11)8 (13)3-5-14-6-4-8/h13H,2-6H2,1H3 .

Molecular Structure Analysis

The InChI code for Ethyl 2,2-difluoro-2-(4-hydroxyoxan-4-yl)acetate is 1S/C9H14F2O4/c1-2-15-7 (12)9 (10,11)8 (13)3-5-14-6-4-8/h13H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

Ethyl 2,2-difluoro-2-(4-hydroxyoxan-4-yl)acetate has a molecular weight of 224.2 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the web search results.Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

Ethyl(trifluoromethyl)dioxirane (ETDO) demonstrates significant reactivity and regioselectivity in the hydroxylation of cholesterol derivatives, facilitating the synthesis of naturally occurring oxysterols, such as 25-hydroxycholesterol and its 3-sulfate, along with 24-oxocholesterol. This process highlights the utility of fluorinated reagents in achieving selective modifications of complex molecules, crucial for developing therapeutic agents (Ogawa et al., 2009).

Enzymatic Synthesis

Chemoenzymatic synthesis utilizing Novozyme-435 showcases the enantioselective hydrolysis of racemic syn-ethyl esters, a method applied in the synthesis of the HMG-CoA reductase inhibitor rosuvastatin. This illustrates the strategic use of enzymatic reactions in producing optically pure compounds, which are essential in pharmaceutical synthesis (Ramesh et al., 2017).

Material Science Applications

The study of 9,9′-bifluorene-9,9′-diol ethyl acetate solvate showcases the importance of fluorinated compounds in material science, particularly in designing new materials with specific optical and electronic properties. The molecular structure, characterized by intramolecular hydrogen bonds, influences the material's properties and applications (Sun et al., 2007).

Corrosion Inhibition

Theoretical studies on quinoxalines, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate, as corrosion inhibitors for copper in nitric acid media, reveal the relationship between molecular structure and inhibition efficiency. Quantum chemical parameters derived from these studies inform the design of effective corrosion inhibitors, crucial for industrial applications (Zarrouk et al., 2014).

Antioxidant Research

Investigations into the oxidation chemistry of hydroxytyrosol and its derivatives, such as ethyl acetate-extractable products from peroxidase/H2O2-mediated oxidation, shed light on the mechanisms of antioxidant action. These findings have implications for understanding the role of natural antioxidants in health and disease prevention (Lucia et al., 2006).

Safety and Hazards

Mécanisme D'action

Mode of Action

It has been suggested that it may inhibit proliferation, migration, and invasion of certain cell lines .

Biochemical Pathways

Ethyl 2,2-difluoro-2-(4-hydroxyoxan-4-yl)acetate may affect the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell survival, growth, and proliferation. By inhibiting this pathway, the compound may induce cell cycle arrest and apoptosis .

Result of Action

The compound has been shown to inhibit proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .

Propriétés

IUPAC Name |

ethyl 2,2-difluoro-2-(4-hydroxyoxan-4-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2O4/c1-2-15-7(12)9(10,11)8(13)3-5-14-6-4-8/h13H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBJQIJEGIPIHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1(CCOCC1)O)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,2-difluoro-2-(4-hydroxyoxan-4-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(butan-2-yl)phenyl]-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide](/img/structure/B2974585.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B2974586.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide](/img/structure/B2974589.png)

![5-[(3-Fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2974595.png)

![2-Bromo-6-chloro-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B2974596.png)

![N-(4-ethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2974602.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(piperidin-1-yl)naphthalene-1,4-dione](/img/structure/B2974604.png)

![2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid](/img/structure/B2974607.png)